molecular formula C13H12F3NO4S B2762214 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoro-N-(3-methoxyphenyl)acetamide CAS No. 1017632-07-3

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoro-N-(3-methoxyphenyl)acetamide

Cat. No. B2762214
CAS RN: 1017632-07-3
M. Wt: 335.3
InChI Key: HJMIKJJNIOXTPE-UHFFFAOYSA-N
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Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoro-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C13H12F3NO4S and its molecular weight is 335.3. The purity is usually 95%.
BenchChem offers high-quality N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoro-N-(3-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoro-N-(3-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Hydrogenation and Green Synthesis

Catalytic hydrogenation processes are crucial for the green synthesis of intermediate compounds, such as N-(3-Amino-4-methoxyphenyl)acetamide, utilized in azo disperse dye production. These processes emphasize environmentally friendly approaches, employing novel catalysts with high activity, selectivity, and stability for efficient hydrogenation reactions (Zhang Qun-feng, 2008).

Crystal Structure Analysis

Crystal structure analysis of related compounds, like capsaicinoids and amide derivatives, provides insights into molecular configurations, intermolecular hydrogen bonds, and the overall conformation in crystalline states. Such analyses are fundamental for understanding compound behaviors and potential applications in fields like materials science and pharmaceuticals (N. Park et al., 1995).

Molecular Docking and Anticancer Research

Molecular docking studies of compounds like N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide against specific receptors (e.g., VEGFr receptor) suggest potential applications in anticancer drug development. Structural analyses through X-ray diffraction and computational modeling support these applications by providing detailed insights into compound interactions at the molecular level (G. Sharma et al., 2018).

Hydroxamic Acids Synthesis

The synthesis of cyclic hydroxamic acids and lactams with specific skeletons demonstrates the chemical versatility and potential of related compounds in producing natural and pharmaceutical products. These syntheses involve complex reactions, including catalytic hydrogenation, and highlight the compounds' role in developing new drugs and chemical agents (J. Hermans et al., 1987).

Antimicrobial Agent Development

Synthesis and characterization of novel acetamide derivatives for evaluating their antibacterial and antifungal activities suggest potential applications in developing new antimicrobial agents. These studies contribute to identifying compounds with promising activities against various pathogenic microorganisms, addressing the ongoing need for effective antimicrobial therapies (B. Debnath & S. Ganguly, 2015).

properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoro-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO4S/c1-21-11-4-2-3-9(7-11)17(12(18)13(14,15)16)10-5-6-22(19,20)8-10/h2-7,10H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJMIKJJNIOXTPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N(C2CS(=O)(=O)C=C2)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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